REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([C:20](Cl)=[O:21])[C:5]2[O:10][CH:9]([C:11]([Cl:14])([Cl:13])[Cl:12])[O:8][CH:7]([C:15]([Cl:18])([Cl:17])[Cl:16])[C:6]=2[CH:19]=1.[NH3:23]>C(O)C>[CH3:1][C:2]1[CH:3]=[C:4]([C:20]([NH2:23])=[O:21])[C:5]2[O:10][CH:9]([C:11]([Cl:14])([Cl:13])[Cl:12])[O:8][CH:7]([C:15]([Cl:18])([Cl:17])[Cl:16])[C:6]=2[CH:19]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
A complete solution was not obtained
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Type
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TEMPERATURE
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Details
|
the reaction mixture was cooled
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Type
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FILTRATION
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Details
|
filtered
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Type
|
WASH
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Details
|
the solid product was washed with ethanol
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Type
|
CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
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Smiles
|
CC=1C=C(C2=C(C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C1)C(=O)N
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |